Naphthalen-2-yl 3,4-dichlorobenzenesulfonate
Description
Naphthalen-2-yl 3,4-dichlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a dichlorobenzenesulfonate group
Properties
IUPAC Name |
naphthalen-2-yl 3,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3S/c17-15-8-7-14(10-16(15)18)22(19,20)21-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSZILXIHNFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 3,4-dichlorobenzenesulfonate typically involves the reaction of naphthalene-2-ol with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 3,4-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The dichlorobenzene moiety can be reduced to form the corresponding dihydro derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
Substitution: Products with different functional groups replacing the sulfonate group.
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the dichlorobenzene moiety.
Scientific Research Applications
Naphthalen-2-yl 3,4-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 3,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor and preventing the natural ligand from interacting.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 3,5-dichlorobenzenesulfonate
- Naphthalen-2-yl 3,4-dinitrobenzenesulfonate
- Naphthalen-2-yl 3,4-dibromobenzenesulfonate
Uniqueness
Naphthalen-2-yl 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This compound may exhibit different chemical and biological properties compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
